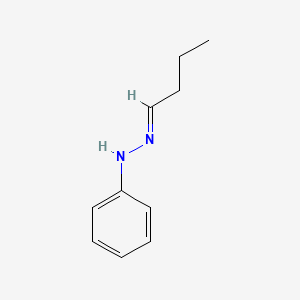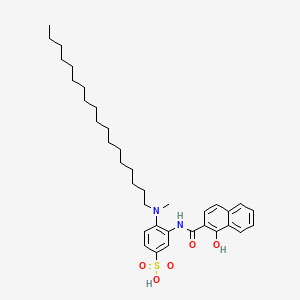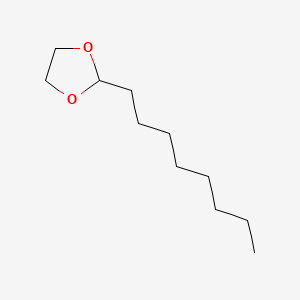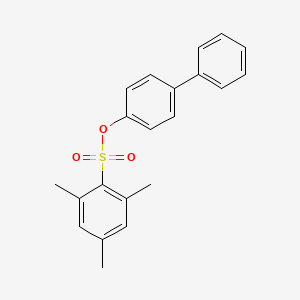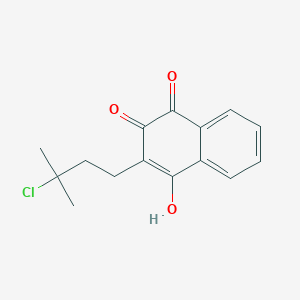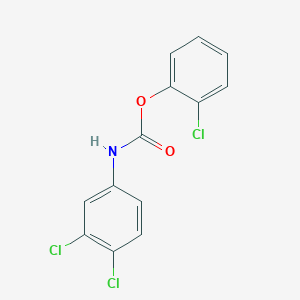
2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H8Cl3NO2. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic rings.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Substitution Products: Various substituted carbamates.
Oxidation Products: Chlorinated quinones.
Reduction Products: Amines and alcohols.
Aplicaciones Científicas De Investigación
2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 2,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 4-Chlorophenyl N-(3,4-dichlorophenyl)carbamate
Comparison: While these compounds share structural similarities, 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
105971-56-0 |
|---|---|
Fórmula molecular |
C13H8Cl3NO2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
(2-chlorophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-9-6-5-8(7-11(9)16)17-13(18)19-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
Clave InChI |
MKVZWADREJQTSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


